N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound with a complex structure. Let’s break it down:
Naphthyridine Core: The compound contains a naphthyridine ring system, which is a fused bicyclic structure composed of a benzene ring and a pyridine ring.
Substituents: The compound has an ethyl group (C2H5) and a chlorophenyl group (C6H4Cl) attached to different positions on the naphthyridine ring.
Carboxamide Group: The carboxamide functional group (CONH2) is present, contributing to its biological properties.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including condensation reactions and cyclization
Condensation Reaction: Start with 1H-indole carbaldehyde oxime and 2-chloroacetamide derivatives. These react to form the desired compound.
Characterization: The newly synthesized compound structures are characterized using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis.
Industrial Production:: While specific industrial methods may vary, the synthesis typically occurs in a controlled laboratory setting. Optimization for large-scale production would involve process engineering and safety considerations.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo redox reactions due to the presence of functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are relevant.
Major Products: Depending on reaction conditions, products may include derivatives with modified substituents or rearranged naphthyridine rings.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Medicine: Potential as an antimicrobial, antiviral, or anticancer agent.
Chemistry: Used in organic synthesis as a building block.
Industry: May find applications in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Nicotinamide, N-(3-chlorophenyl)-: A derivative with a similar phenyl substitution .
N,N’-bis-(3-Chlorophenyl)formamidine: Another chlorophenyl-substituted compound .
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-22-10-15(16(23)14-8-7-11(2)20-17(14)22)18(24)21-13-6-4-5-12(19)9-13/h4-10H,3H2,1-2H3,(H,21,24) |
InChI Key |
PKHOVIYKNJREES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.